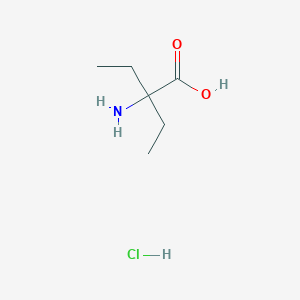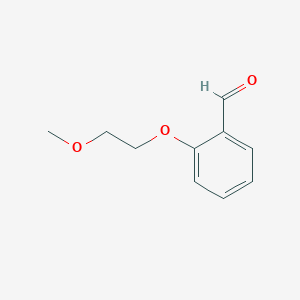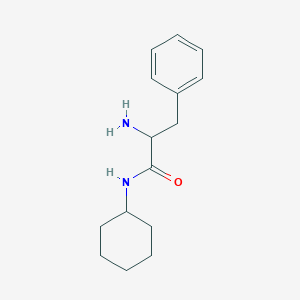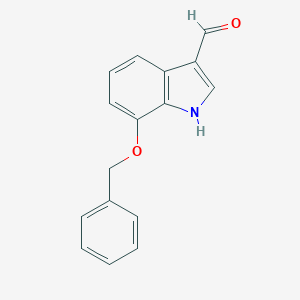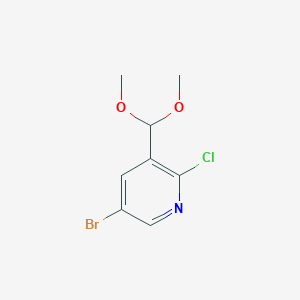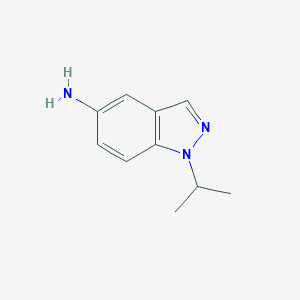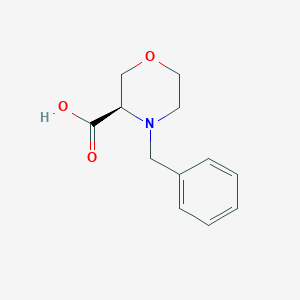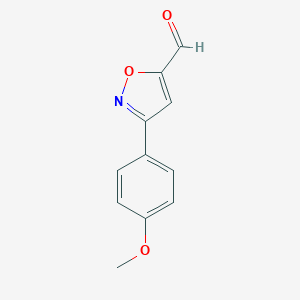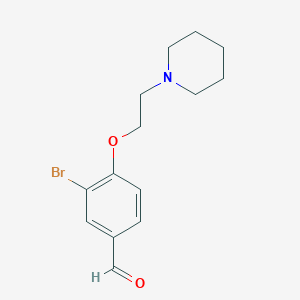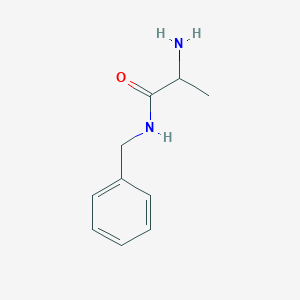![molecular formula C14H12N2O2 B113361 (3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 957033-29-3](/img/structure/B113361.png)
(3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Tyr-Tic-Phe-Phe-OH, also known as TIPP, is a potent and selective delta-opioid receptor antagonist. This compound is a peptide consisting of four amino acids: tyrosine (Tyr), tetrahydroisoquinoline-3-carboxylic acid (Tic), phenylalanine (Phe), and phenylalanine (Phe). It was developed by P.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Tic-Phe-Phe-OH involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically begins with the attachment of the first amino acid, tyrosine, to a solid resin support. Subsequent amino acids, including tetrahydroisoquinoline-3-carboxylic acid, phenylalanine, and phenylalanine, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of H-Tyr-Tic-Phe-Phe-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, and advanced purification techniques such as preparative HPLC are used to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
H-Tyr-Tic-Phe-Phe-OH undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: The aromatic rings of phenylalanine can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced peptide fragments.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
H-Tyr-Tic-Phe-Phe-OH has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its interactions with delta-opioid receptors and potential therapeutic effects.
Medicine: Explored for its potential as a therapeutic agent in pain management and addiction treatment.
Industry: Utilized in the development of new peptide-based drugs and diagnostic tools.
Mechanism of Action
H-Tyr-Tic-Phe-Phe-OH exerts its effects by selectively binding to delta-opioid receptors. The compound’s cyclic nature, particularly the tetrahydroisoquinoline-3-carboxylic acid residue, plays a crucial role in its binding affinity and selectivity. Upon binding, it acts as an antagonist, blocking the receptor and preventing the activation of downstream signaling pathways. This mechanism is essential for its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-Tic-Leu-OH: A similar peptide with leucine instead of phenylalanine.
H-Tyr-Pip-Phe-Phe-OH: Contains pipecolic acid instead of tetrahydroisoquinoline-3-carboxylic acid.
H-Tyr-c[D-Cys-Phe-D-Pen]-OH: A cyclic peptide with different amino acid residues.
Uniqueness
H-Tyr-Tic-Phe-Phe-OH is unique due to its high selectivity and potency as a delta-opioid receptor antagonist. The presence of tetrahydroisoquinoline-3-carboxylic acid contributes to its distinct binding properties and biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
(3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-7-8-3-1-5-10-9-4-2-6-11(9)13(14(17)18)16-12(8)10/h1-5,9,11,13,16H,6H2,(H,17,18)/t9-,11-,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXRGWQPLHQHOZ-XWIASGKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C(C=CC=C23)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C(C=CC=C23)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

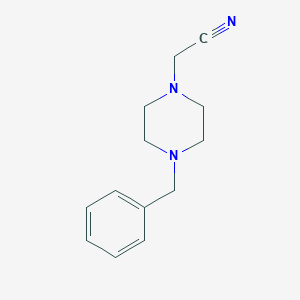
![4-[(Azepan-1-yl)carbonyl]benzylamine](/img/structure/B113286.png)

